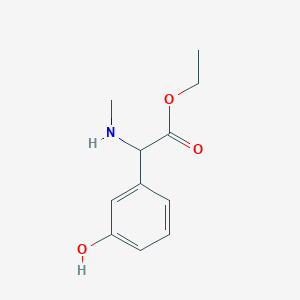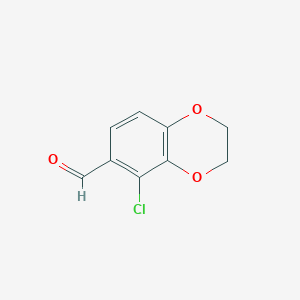
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for industrial applications, involving careful control of reaction conditions to maintain product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Reduction: Formation of 5-chloro-2,3-dihydro-1,4-benzodioxine-6-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzyme-catalyzed reactions, leading to the formation of bioactive intermediates . The compound’s structural features allow it to participate in various chemical transformations, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde
- 2,3-Dihydro-1,4-benzodioxane
- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Uniqueness
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the benzodioxine ring
Propiedades
Fórmula molecular |
C9H7ClO3 |
|---|---|
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
5-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C9H7ClO3/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2,5H,3-4H2 |
Clave InChI |
PQYISUSRKMGKII-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)
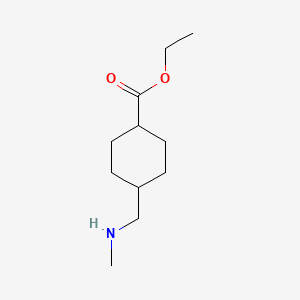
![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)
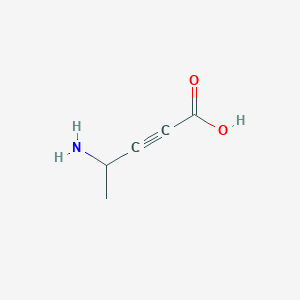

![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride](/img/structure/B15308094.png)

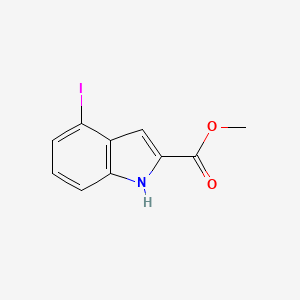



![5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B15308117.png)
